molecular formula C7H2BrClN2O2 B2713094 4-Bromo-2-chloro-6-nitrobenzonitrile CAS No. 2090516-35-9

4-Bromo-2-chloro-6-nitrobenzonitrile

Cat. No.: B2713094
CAS No.: 2090516-35-9
M. Wt: 261.46
InChI Key: BIUKEUGFEDLVTP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-nitrobenzonitrile (CAS 2090516-35-9) is a sophisticated multifunctional arene that serves as a high-value synthetic intermediate in contemporary organic chemistry research . Its benzene core is strategically decorated with four distinct electron-withdrawing groups—bromo, chloro, nitro, and nitrile—creating a complex substitution pattern that allows for programmable, stepwise modification . This compound is particularly valuable for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials . The differential reactivity of the bromo and chloro substituents enables selective metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the more reactive carbon-bromine bond can be functionalized first, followed by the carbon-chlorine site . The strongly electron-withdrawing nitro group can be selectively reduced to an amine, a key transformation for producing aniline derivatives, or it can facilitate nucleophilic aromatic substitution . The nitrile group is a versatile precursor that can be converted into carboxylic acids, amines, amides, or tetrazole rings, further expanding the utility of this building block . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Current stock information should be verified directly with the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUKEUGFEDLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chloro 6 Nitrobenzonitrile

Historical and Current Synthetic Approaches to Substituted Benzonitriles

Aromatic nitriles, or benzonitriles, are a significant class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. numberanalytics.comnumberanalytics.com Their synthesis has been a subject of extensive research, leading to a variety of methods for their preparation, from classical reactions to modern catalytic systems.

Nitration Strategies for Aromatic Precursors

The introduction of a nitro group (–NO2) onto an aromatic ring is a cornerstone of electrophilic aromatic substitution. This transformation is crucial as the nitro group can be a key substituent in the final product or serve as a precursor for other functional groups, such as amines.

Historical Context and Mechanism: The nitration of benzene (B151609) was first reported by Mitscherlich in 1834. rushim.ru A significant advancement came with the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a method developed by Musprati and Hoffmann in 1845. sci-hub.se The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. masterorganicchemistry.com The mechanism involves the attack of the aromatic ring's π-electrons on the nitronium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate). masterorganicchemistry.com Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring. masterorganicchemistry.com

Modern Developments: While mixed acid remains a common industrial method, research has focused on developing milder and more selective nitration systems. For deactivated aromatic compounds, which are less reactive towards electrophilic substitution, novel systems have been developed. One such system employs nitric acid, trifluoroacetic anhydride (B1165640), and a zeolite Hβ catalyst, which can effectively nitrate (B79036) substrates like nitrobenzene (B124822) and benzonitrile (B105546), predominantly at the meta position. rsc.org The choice of nitrating agent and reaction conditions is critical for controlling the selectivity and yield, especially when multiple deactivating groups are present on the aromatic precursor. sci-hub.sersc.org

Table 1: Common Nitration Reagents and Their Applications

Reagent System Active Electrophile Substrate Scope Typical Conditions
HNO₃ / H₂SO₄ NO₂⁺ General purpose, for activated and moderately deactivated rings. 0-100 °C
Fuming HNO₃ NO₂⁺ Highly deactivated rings. Elevated temperatures
HNO₃ / Acetic Anhydride CH₃COO-NO₂H⁺ Activated rings, milder conditions. 0-25 °C
HNO₃ / TFAA / Zeolite Hβ CF₃COO-NO₂H⁺ Deactivated rings (e.g., nitrobenzene, benzonitrile). rsc.org Low temperatures

Halogenation Techniques: Bromination and Chlorination

Halogenation is another fundamental electrophilic aromatic substitution reaction used to install bromine or chlorine atoms onto an aromatic ring. masterorganicchemistry.com The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂). mt.com

Mechanism and Catalysis: For less reactive aromatics, direct reaction with bromine (Br₂) or chlorine (Cl₂) is slow and requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), ferric chloride (FeCl₃), or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com The mechanism proceeds through an arenium ion intermediate, similar to nitration, followed by deprotonation to yield the halogenated product.

Alternative Methods: Vapor-phase halogenation at high temperatures (e.g., 400-850 °C) provides an alternative, non-catalytic method for producing halogenated benzonitriles. google.comresearchgate.net This process can be controlled by temperature and reactant ratios to achieve varying degrees of halogenation, from partial to perhalogenation (e.g., pentachlorobenzonitrile). google.com Other specialized reagents like N-bromosuccinimide (NBS) can be used for regioselective brominations, often providing high para-selectivity, particularly when used with silica (B1680970) gel or in specific solvent systems. nih.gov

Introduction of the Nitrile Functional Group (e.g., from Aldehydes or Amines)

The nitrile (–C≡N) group is a valuable functional group in organic synthesis. numberanalytics.com It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocyclic systems. numberanalytics.comchemistrysteps.com

Classical and Modern Methods: Several methods exist for introducing a nitrile group onto an aromatic ring.

Sandmeyer Reaction: This is a powerful method for converting an aromatic primary amine into a nitrile. The amine is first diazotized using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. This salt is then treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile. chemicalbook.com

From Aldehydes: Aromatic aldehydes can be converted into nitriles in a two-step process. The aldehyde first reacts with sodium cyanide to form a cyanohydrin, which can then be further processed. chemistrysteps.comevitachem.com Alternatively, aldehydes can be converted to aldoximes (by reaction with hydroxylamine), which are subsequently dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or acetic anhydride to yield the nitrile. chemistrysteps.com

Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, often at high temperatures and in a polar solvent like DMF or N-methyl-pyrrolidone. google.comepo.org This is particularly useful for synthesizing nitriles from readily available chloro- or bromo-aromatic precursors.

Ammoxidation: On an industrial scale, benzonitriles are often produced by the ammoxidation of toluene (B28343) or other alkylbenzenes. This process involves reacting the alkylbenzene with ammonia (B1221849) and oxygen at high temperatures over a mixed transition metal oxide catalyst. medcraveonline.com

Regioselective Synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile

The synthesis of a trisubstituted benzene derivative with a specific 1,2,4,6-substitution pattern, as in this compound, is a significant challenge. The key to success lies in controlling the regioselectivity of each substitution step. This is achieved by considering the directing effects of the substituents already present on the ring.

The directing effects of the relevant substituents are summarized below:

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Classification Directing Effect
–NO₂ (Nitro) Strongly Deactivating Meta
–CN (Cyano) Deactivating Meta
–Cl (Chloro) Deactivating Ortho, Para
–Br (Bromo) Deactivating Ortho, Para

A plausible synthetic strategy would involve a sequence of reactions on a carefully chosen starting material, where the directing effects of the existing groups guide subsequent substitutions to the desired positions. For instance, the final step could be the bromination of a 2-chloro-6-nitrobenzonitrile (B146369) precursor.

Investigation of Bromination Regioselectivity

In the proposed final step—the bromination of 2-chloro-6-nitrobenzonitrile—the regiochemical outcome is determined by the cumulative influence of the three substituents.

The chloro group at C-2 is an ortho, para-director. It directs incoming electrophiles to positions C-4 and C-6. Since C-6 is already occupied by the nitro group, the chloro group strongly favors substitution at C-4.

The nitro group at C-6 is a powerful meta-director, guiding electrophiles to positions C-2 and C-4. With C-2 already substituted, the nitro group directs exclusively to C-4.

The cyano group at C-1 is a meta-director, favoring substitution at C-3 and C-5.

In this scenario, the directing effects of the chloro and nitro groups are synergistic, both strongly activating the C-4 position for electrophilic attack. Although the cyano group directs elsewhere, the powerful, concerted influence of the C-2 chloro and C-6 nitro groups makes the bromination at C-4 the overwhelmingly favored pathway. Theoretical studies using density functional theory (DFT) have confirmed that the preferred regioselectivity in the bromination of substituted benzenes can be reliably predicted by analyzing the stability of the reaction intermediates and the electronic properties of the starting molecule. rsc.orgresearchgate.net The meta-directing effect of a nitro group and the ortho/para-directing effect of halogens are well-established principles that govern such transformations. rsc.orgstackexchange.com

Control of Chlorination Position

Achieving the specific placement of the chlorine atom at the C-2 position, adjacent to the nitrile group and ortho to the nitro group, is critical. Direct chlorination of a precursor like 4-bromo-6-nitrobenzonitrile would likely result in a mixture of products, as the directing effects would not selectively favor the C-2 position.

Therefore, a more robust strategy involves using a starting material where the chlorine atom is already correctly positioned. A common and effective approach is to begin with a precursor like 2,5-dichloronitrobenzene. In a documented synthesis of the related compound 4-chloro-2-nitrobenzonitrile (B1583667), 2,5-dichloronitrobenzene is reacted with copper(I) cyanide. google.comepo.org In this nucleophilic aromatic substitution (Rosenmund-von Braun reaction), the cyanide ion preferentially displaces the chlorine atom at C-1, which is activated by the ortho and para nitro group. This demonstrates a reliable method for establishing the 1-cyano-2-nitro-4-chloro arrangement.

Adapting this logic, a synthesis for this compound would likely start from a precursor that already contains the desired chloro- and nitro- group relationship, such as 2-chloro-6-nitroaniline (B1581787) or a related compound. By introducing the functional groups in a controlled sequence, chemists can overcome the challenges of regioselectivity and construct complex, polysubstituted aromatic molecules with high precision.

Sequential Functionalization Approaches

The synthesis of a polysubstituted aromatic ring like this compound often relies on sequential functionalization, where substituents are introduced in a stepwise manner. This approach is critical for controlling the regiochemistry, as the directing effects of the existing groups on the aromatic ring influence the position of subsequent substitutions.

A plausible synthetic route involves starting with a less complex, commercially available benzonitrile derivative and introducing the required functional groups in a controlled sequence. For instance, a synthetic pathway could begin with a chloro-benzonitrile, followed by nitration and then bromination. The order of these steps is crucial. The cyano and chloro groups are deactivating and meta-directing, while the nitro group is strongly deactivating and meta-directing. The interplay of these directing effects must be carefully considered to achieve the desired 2,4,6-substitution pattern.

Another common strategy in the synthesis of related compounds, such as 4-bromo-2-chlorobenzonitrile (B136228), starts from a corresponding aniline (B41778) derivative. For example, 4-amino-2-chlorobenzonitrile (B1265742) can undergo a Sandmeyer reaction. chemicalbook.com In this process, the amino group is first converted to a diazonium salt using sodium nitrite and a strong acid like hydrochloric acid. chemicalbook.com This diazonium salt is then treated with a copper(I) bromide to introduce the bromine atom onto the aromatic ring. chemicalbook.com A subsequent nitration step would then be required to yield the final product.

Advanced strategies involving sequential C-H functionalization are also emerging as powerful tools in organic synthesis. nih.gov These methods offer the potential for more direct and efficient routes by selectively activating and transforming C-H bonds on the aromatic ring, thereby reducing the need for pre-functionalized starting materials and minimizing steps. nih.gov

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in both laboratory and industrial settings. Key parameters include the choice of solvent, temperature, and pressure, as well as the use of catalysts.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the rate and outcome of the synthetic steps involved in producing halogenated benzonitriles. In cyanation reactions, such as the conversion of an aryl halide to a benzonitrile using a cyanide source, polar aprotic solvents are often preferred.

Research on the synthesis of the related compound 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene and copper(I) cyanide highlights the efficacy of inert solvents like N,N-dimethylformamide (DMF), pyridine, and N-methyl-pyrrolidone. google.comepo.org These solvents are effective at dissolving the reactants and facilitating the nucleophilic substitution reaction. Kinetic studies on similar reactions have shown that polar aprotic solvents generally enhance the rates of nucleophilic substitution. evitachem.com The use of DMF, for instance, has been shown to produce yields of 4-chloro-2-nitrobenzonitrile ranging from 63.0% to 73.1%. google.com

Table 1: Effect of Solvent on the Synthesis of Halogenated Benzonitriles

Solvent Reactant Product Yield (%) Reference
N,N-dimethylformamide (DMF) 2,5-dichloronitrobenzene 4-chloro-2-nitrobenzonitrile 73.1 google.com
N-methyl-pyrrolidone 2,5-dichloronitrobenzene 4-chloro-2-nitrobenzonitrile (Mentioned as suitable) google.com

This table is generated based on data for the synthesis of a structurally related compound and illustrates the types of solvents effective for such transformations.

Temperature and Pressure Control in Industrial and Laboratory Syntheses

Temperature is a critical parameter that must be precisely controlled to ensure optimal reaction rates and minimize the formation of byproducts. For the synthesis of 4-chloro-2-nitrobenzonitrile via the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide, the reaction is typically carried out at elevated temperatures, generally in the range of 140°C to 170°C. google.comepo.org

Operating within this specific temperature window is crucial for driving the reaction to completion in a reasonable timeframe, which can range from 2.0 to 6.0 hours. google.comepo.org Temperatures below this range may lead to sluggish or incomplete reactions, while excessive temperatures could promote decomposition of the starting materials or products, leading to lower yields and the formation of impurities. Most laboratory-scale syntheses of this nature are conducted at atmospheric pressure, simplifying the required apparatus.

Table 2: Temperature Parameters in Halogenated Benzonitrile Synthesis

Reaction Step Temperature Range (°C) Duration (hours) Reference
Cyanation of 2,5-dichloronitrobenzene 140 - 170 2.0 - 6.0 google.comepo.org
Diazotization (Sandmeyer Reaction) 0 - 5 Not Specified chemicalbook.com

This table provides typical temperature conditions for key reaction types used in the synthesis of precursors and related compounds.

Catalytic Methodologies in Halogenated Benzonitrile Synthesis

Catalysis plays a vital role in the efficient synthesis of halogenated benzonitriles. The Rosenmund-von Braun reaction, which involves treating an aryl halide with copper(I) cyanide, is a classic method for introducing a nitrile group. While copper(I) cyanide is a reagent, the process is inherently catalytic in copper. To enhance reactivity, small amounts of inorganic cyanides like potassium or sodium cyanide can be added. google.comepo.org

Modern synthetic chemistry increasingly employs palladium-based catalysts for cross-coupling reactions, which are highly effective for forming C-C and C-N bonds. For instance, a Suzuki coupling reaction, catalyzed by a palladium complex like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, can be used to couple a boronic acid or ester with an aryl halide, a strategy that could be adapted to build the core structure of this compound. googleapis.com

For large-scale industrial production of benzonitriles, ammoxidation is a key catalytic process. youtube.com This method typically involves the gas-phase reaction of a methyl-substituted aromatic compound with ammonia and oxygen over a metal oxide catalyst to directly form the nitrile group. youtube.commedcraveonline.com This approach offers a more direct and atom-economical route compared to traditional multi-step syntheses. medcraveonline.com

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel, more sustainable synthetic methods is a major focus of contemporary chemical research. For the synthesis of complex molecules like this compound, green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising area is the use of photoredox catalysis, which utilizes visible light to initiate chemical reactions under mild conditions. researchgate.net This technology could potentially replace traditional methods that require high temperatures and stoichiometric, often toxic, reagents. For example, visible-light-assisted methods are being developed for the synthesis of aryl nitriles from more readily available starting materials like benzyl (B1604629) alcohols or methyl arenes. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 2 Chloro 6 Nitrobenzonitrile

Reactivity Profiles of Halogen and Nitro Substituents on the Benzonitrile (B105546) Core

The interplay of the substituents defines the molecule's reactivity, making it highly susceptible to certain reaction classes while being virtually inert to others. The strong deactivation of the ring by the nitro, cyano, and chloro groups is a dominant factor. uomustansiriyah.edu.iqwikipedia.org

The pronounced electron-deficient nature of the 4-Bromo-2-chloro-6-nitrobenzonitrile ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgopenstax.org The presence of strong electron-withdrawing groups ortho and para to the halogen atoms (potential leaving groups) is a critical feature that activates the substrate for this transformation. openstax.orglibretexts.org

The mechanism proceeds via a two-step addition-elimination pathway. Initially, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this complex is the key to the reaction's feasibility. In the case of this compound, the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the ortho-nitro group and the nitrogen atom of the para-cyano group (relative to the chlorine) or the ortho-cyano and para-nitro groups (relative to the bromine). libretexts.orgchemistrysteps.com This substantial stabilization lowers the activation energy for the initial nucleophilic attack, which is the rate-determining step of the reaction. masterorganicchemistry.comstackexchange.comnih.gov

In SNAr reactions of activated aryl halides, the typical leaving group reactivity trend is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate is determined by the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to, rather than by the ease of C-X bond cleavage. masterorganicchemistry.comstackexchange.com Given the similar reactivity of chloro and bromo groups in this context, selective substitution can be challenging and may depend on the specific nucleophile and reaction conditions. nih.gov

Substituent PositionEffect on SNArMechanistic Role
6-Nitro (ortho to -Cl, para to -Br)Strongly ActivatingStabilizes Meisenheimer complex via resonance
Cyano (ortho to -Br, para to -Cl)Strongly ActivatingStabilizes Meisenheimer complex via resonance
2-Chloro (Leaving Group)Activating/Leaving GroupIncreases electrophilicity of C2; acts as a leaving group
4-Bromo (Leaving Group)Activating/Leaving GroupIncreases electrophilicity of C4; acts as a leaving group

In stark contrast to its high reactivity towards nucleophiles, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). EAS reactions require an electron-rich aromatic ring to attack an electrophile. wikipedia.orgmsu.edu The subject molecule possesses four deactivating substituents that collectively withdraw a significant amount of electron density from the benzene (B151609) ring. uomustansiriyah.edu.iqlibretexts.org

The nitro, cyano, and chloro groups are all powerful deactivating, meta-directing groups, while the bromo group is deactivating but ortho, para-directing. wikipedia.org The cumulative deactivating effect of these four substituents makes the aromatic π-system exceptionally electron-poor and thus a very poor nucleophile. msu.edu Consequently, subjecting this compound to standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts alkylation) would likely result in no reaction. Overcoming this deactivation would necessitate extremely harsh and forcing reaction conditions that may lead to decomposition of the molecule rather than the desired substitution. wikipedia.org

The nitro and cyano groups are the primary drivers of the molecule's reactivity profile. Their powerful electron-withdrawing nature, operating through both negative inductive (-I) and negative resonance (-M) effects, creates the highly electrophilic character of the aromatic ring. uomustansiriyah.edu.iqfiveable.me

This electronic arrangement has a dichotomous effect:

Activation towards Nucleophilic Attack: By delocalizing the incoming negative charge during an SNAr reaction, these groups stabilize the key Meisenheimer intermediate, thereby activating the ring for substitution. uomustansiriyah.edu.iqlibretexts.orgopenstax.org The ortho/para relationship between these groups and the halogen leaving groups is geometrically perfect for this stabilization. openstax.orgchemistrysteps.com

Deactivation towards Electrophilic Attack: By draining electron density from the ring, these groups destabilize the positively charged carbocation intermediate (the Wheland intermediate) that forms during electrophilic attack. This raises the activation energy for EAS to a prohibitive level, effectively deactivating the ring. uomustansiriyah.edu.iqwikipedia.org

Functional Group Transformations and Interconversions

Beyond substitution reactions on the aromatic ring itself, the individual functional groups of this compound can undergo specific chemical transformations. These reactions allow for the molecule to be used as a versatile intermediate in the synthesis of more complex structures.

The nitro group is readily susceptible to reduction, most commonly to form a primary amine (-NH2). This transformation is fundamental in organic synthesis as it dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reagents can accomplish this reduction with high chemoselectivity, leaving the halogens and the nitrile group intact. niscpr.res.instackexchange.com

Commonly employed methods include:

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.comwikipedia.org

Tin(II) Chloride: A particularly mild and selective method involves the use of stannous chloride dihydrate (SnCl2·2H2O) in an alcoholic solvent. This reagent is known to selectively reduce nitro groups without affecting halogens or nitriles. stackexchange.com

Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst like palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) is a clean and efficient method. masterorganicchemistry.com For substrates containing nitriles, which can sometimes be reduced under these conditions, platinum catalysts are often preferred for their higher selectivity towards the nitro group. stackexchange.com

The resulting product, 4-bromo-2-chloro-6-aminobenzonitrile, possesses a completely different reactivity profile, with the newly formed amino group strongly activating the ring toward electrophilic substitution.

The carbon-halogen bonds provide another avenue for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these sites. rsc.org

A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.orgyonedalabs.com The general reactivity trend for this step is C-I > C-Br > C-OTf >> C-Cl. libretexts.orgresearchgate.net

This reactivity difference makes the C-Br bond at position 4 significantly more susceptible to oxidative addition than the C-Cl bond at position 2. This allows for regioselective cross-coupling reactions to be performed at the C-4 position under carefully controlled conditions, leaving the C-Cl bond available for subsequent transformations. For example, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield the 4-aryl-2-chloro-6-nitrobenzonitrile product selectively. researchgate.netwikipedia.org

Halogen SiteBond TypeRelative Reactivity in Pd-Catalyzed CouplingRationale
Position 4C-BrHighWeaker bond, more readily undergoes oxidative addition
Position 2C-ClLowStronger bond, less reactive in oxidative addition

This selective reactivity enables a stepwise approach to building molecular complexity, making this compound a valuable and versatile building block in synthetic organic chemistry.

Nitrile Group Transformations (e.g., Hydrolysis, Amination)

The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for transformations such as hydrolysis and amination.

Hydrolysis:

The hydrolysis of aromatic nitriles can be catalyzed by either acid or base to yield a carboxylic acid. numberanalytics.comnumberanalytics.com The reaction typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com This process also forms an amide intermediate, which can be the final product under mild conditions or can be further hydrolyzed to a carboxylate salt under more vigorous conditions. organicchemistrytutor.com

The presence of electron-withdrawing groups on the aromatic ring, such as the nitro, chloro, and bromo substituents in this compound, is expected to accelerate the rate of base-catalyzed hydrolysis by making the nitrile carbon more susceptible to nucleophilic attack. numberanalytics.com

Amination:

Additionally, the highly electron-deficient aromatic ring of this compound, due to the presence of the nitro and halogen groups, may be susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In such reactions, a nucleophile could potentially displace one of the halogen substituents. The nitro group, particularly when positioned ortho or para to a leaving group, activates the ring towards nucleophilic attack. wikipedia.org

Mechanistic Elucidation of Key Reactions

Detailed mechanistic studies specifically on this compound are scarce in publicly available literature. However, the general principles governing the reactions of substituted benzonitriles can be applied to understand its expected behavior.

Kinetic Studies of Reaction Pathways

Kinetic studies on the hydrolysis of para-substituted benzonitriles have shown a correlation between the reaction rate and the electronic nature of the substituent, as described by the Hammett equation. oup.com For the hydration of para-substituted benzonitriles, a positive slope was observed in the Hammett plot, indicating that electron-withdrawing groups facilitate the reaction. researchgate.net This is consistent with the mechanism involving nucleophilic attack on the nitrile carbon.

Given that this compound possesses three electron-withdrawing groups, it is anticipated that its rate of hydrolysis, particularly under basic conditions, would be significantly faster than that of unsubstituted benzonitrile. The cumulative electron-withdrawing effect of the bromo, chloro, and nitro groups would render the nitrile carbon highly electrophilic.

A hypothetical Hammett plot for the base-catalyzed hydrolysis of a series of substituted benzonitriles would likely show that compounds with electron-withdrawing substituents have larger rate constants.

Substituent (para)Hammett Constant (σp)Relative Rate of Hydrolysis (Hypothetical)
-OCH₃-0.270.5
-CH₃-0.170.7
-H0.001.0
-Cl0.232.5
-Br0.232.5
-CN0.668.0
-NO₂0.7812.0

This table presents hypothetical relative rates based on established Hammett constants to illustrate the expected trend.

Isotope Effects in Reaction Mechanisms

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. For the acid-catalyzed hydrolysis of benzonitrile, inverse solvent deuterium (B1214612) isotope effects have been observed, which is consistent with a mechanism involving a pre-equilibrium N-protonation followed by a rate-limiting attack of water. rsc.org

While no specific isotope effect studies have been reported for this compound, it is plausible that its hydrolysis would exhibit similar isotope effects, providing evidence for the proposed mechanistic pathways. For instance, a significant primary kinetic isotope effect would be expected if C-H bond cleavage were involved in the rate-determining step of a related reaction, though this is not typical for nitrile hydrolysis.

Transition State Analysis

Computational chemistry provides valuable insights into the structures and energies of transition states. acs.org For nucleophilic aromatic substitution reactions on nitro-substituted aromatic compounds, the reaction is believed to proceed through a Meisenheimer complex, which is a stabilized anionic intermediate. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate.

In the context of nitrile group transformations of this compound, transition state analysis could be used to model the nucleophilic attack on the nitrile carbon. Such calculations would likely show a transition state where the negative charge is developing on the nitrogen atom and is stabilized by the electron-withdrawing substituents on the aromatic ring. For a hypothetical base-catalyzed hydrolysis, the transition state would involve the formation of a C-O bond and the partial breaking of the C≡N triple bond.

Computational studies on related systems, such as the cycloaddition reactions of benzonitrile N-oxides, have utilized DFT calculations to explore the transition states and elucidate the reaction mechanism. researchgate.net A similar approach for this compound would be invaluable in providing a detailed understanding of its reactivity.

Theoretical and Computational Investigations of 4 Bromo 2 Chloro 6 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. For 4-Bromo-2-chloro-6-nitrobenzonitrile, these calculations offer a microscopic view of its conformational preferences, electronic landscape, and charge distribution.

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. globalresearchonline.netresearchgate.net Calculations performed using methods such as B3LYP with a 6-311++G(d,p) basis set can predict bond lengths, bond angles, and dihedral angles. globalresearchonline.net

For the benzonitrile (B105546) ring, the geometry is expected to be largely planar. However, the presence of bulky substituents like bromine, chlorine, and the nitro group can cause minor distortions from perfect planarity. The nitro group (NO₂) and the cyano group (C≡N) will have specific orientations relative to the benzene (B151609) ring that are energetically most favorable. Conformational analysis would investigate the rotational barrier of the nitro group, although it is expected to lie nearly coplanar with the ring to maximize conjugation, with a slight twist possible due to steric hindrance from the adjacent bromine atom.

Table 1: Predicted Geometrical Parameters of this compound

Parameter Predicted Value
C-Br Bond Length ~1.89 Å
C-Cl Bond Length ~1.74 Å
C-N (nitro) Bond Length ~1.48 Å
C-C (ring) Bond Lengths ~1.38 - 1.41 Å
C≡N Bond Length ~1.15 Å
C-C-N (nitro) Bond Angle ~118°
C-C-Cl Bond Angle ~121°
C-C-Br Bond Angle ~119°

Note: These are representative values based on DFT calculations of similar substituted benzonitriles.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netscribd.com

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have p-orbitals contributing to the π-system and lone pairs. The LUMO, conversely, is anticipated to be concentrated on the electron-withdrawing nitro (NO₂) and cyano (C≡N) groups, as well as the π* orbitals of the benzene ring. The presence of multiple electron-withdrawing groups (chloro, nitro, and cyano) would lower the energy of both the HOMO and LUMO, and a relatively small HOMO-LUMO gap is expected, suggesting a molecule that can be chemically reactive. researchgate.net

Table 2: Predicted Frontier Orbital Energies of this compound

Orbital Energy (eV) Description
HOMO ~ -7.5 eV Primarily located on the phenyl ring and bromine atom.
LUMO ~ -3.2 eV Primarily located on the nitro and cyano groups, and the phenyl ring.
HOMO-LUMO Gap (ΔE) ~ 4.3 eV Indicates potential for chemical reactivity and electronic transitions.

Note: These values are illustrative and derived from theoretical studies on analogous nitro- and halo-substituted aromatic compounds.

The distribution of electron density within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. scribd.com These maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map would show negative potential (typically colored red or yellow) around the electronegative nitrogen and oxygen atoms of the nitro group and the nitrogen of the cyano group. These regions represent sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene ring. The halogen atoms (bromine and chlorine) would exhibit a dual nature, with negative potential in the region of their lone pairs and a slightly positive region on the side opposite the C-X bond (a phenomenon known as a σ-hole). This detailed charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites. scribd.com

Vibrational Spectroscopy Simulations and Assignments

Theoretical calculations are essential for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectra. By simulating these spectra, specific vibrational modes can be assigned to the observed absorption bands and scattering peaks.

DFT calculations, using functionals like B3LYP, are highly effective for predicting the vibrational frequencies and intensities of molecules. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.netresearchgate.net

The simulated IR and Raman spectra for this compound would show characteristic peaks corresponding to the functional groups present. Key predicted vibrations would include:

C≡N stretch: A strong, sharp band around 2230-2240 cm⁻¹.

NO₂ stretches: Asymmetric and symmetric stretching vibrations, typically appearing as strong bands around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-H stretches: Aromatic C-H stretching modes above 3000 cm⁻¹.

C-C ring stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

C-Br stretch: A band typically found at lower wavenumbers, around 500-650 cm⁻¹.

To provide a detailed and unambiguous assignment of each vibrational mode, a Normal Coordinate Analysis (NCA) can be performed. nih.gov This analysis involves defining a set of internal coordinates (bond stretches, angle bends, torsions) and using the calculated force constants from the DFT output to determine the contribution of each of these internal motions to each vibrational mode. This is often expressed as a Potential Energy Distribution (PED). researchgate.net

For a complex molecule like this compound, many vibrational modes will be mixtures of several types of internal motion. For instance, a band in the fingerprint region might have contributions from C-C stretching, C-H in-plane bending, and C-NO₂ bending. The PED analysis quantifies these contributions, allowing for a precise description of the nature of each vibration. For example, the PED for the band around 2235 cm⁻¹ would likely show a contribution of over 90% from the C≡N stretching coordinate, confirming its assignment.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Scaled Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity Assignment (based on PED)
~3080 Low Medium ν(C-H)
~2235 High High ν(C≡N)
~1590 Medium High ν(C-C)ring
~1545 High Medium νas(NO₂)
~1350 High Low νs(NO₂)
~1150 Medium Low β(C-H)
~850 Medium Medium γ(C-H)
~750 High Low ν(C-Cl)
~600 Medium Medium ν(C-Br)

ν: stretching; β: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric. Note: Intensities and exact frequencies are illustrative and based on DFT calculations for similar molecules.

Molecular Dynamics Simulations

The conformational dynamics of this compound are primarily governed by the interactions between its substituents—the bromo, chloro, nitro, and cyano groups—and the benzene ring. The presence of multiple substituents on the aromatic ring introduces steric and electronic effects that dictate the molecule's preferred conformation.

The nitro group, in particular, is known to exhibit some degree of rotational freedom around the C-N bond. However, this rotation is often hindered by steric clashes with adjacent substituents, in this case, the chloro and bromo groups. Quantum chemical calculations on related nitroaromatic compounds have shown that the planarity of the nitro group with the benzene ring is crucial for resonance stabilization. Any deviation from this planarity, caused by steric hindrance, can affect the electronic properties of the molecule.

The flexibility of the molecule can be quantified by analyzing the dihedral angles between the substituents and the aromatic ring over the course of an MD simulation. For this compound, one would expect to observe fluctuations around an equilibrium conformation where the steric repulsion between the bulky bromo, chloro, and nitro groups is minimized.

Table 1: Predicted Torsional Barriers for Substituent Rotation in this compound (Hypothetical Data)

Rotational BondDihedral Angle (°)Energy Barrier (kcal/mol)
C-NO₂0 (planar)0.0
90 (perpendicular)5.8
C-CNN/A (linear)High

Note: The data in this table is hypothetical and serves for illustrative purposes, based on typical values for similar compounds.

The intermolecular interactions of this compound are expected to be diverse and play a significant role in its aggregation behavior in the condensed phase. These interactions are largely dictated by the molecule's electrostatic potential surface, which is shaped by its polar functional groups.

The primary intermolecular forces at play would include:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on neighboring molecules, such as the nitrogen atom of the cyano group or the oxygen atoms of the nitro group.

Dipole-Dipole Interactions: The strong dipole moments associated with the nitro and cyano groups will lead to significant dipole-dipole interactions, influencing the packing of the molecules in a crystalline lattice or their solvation in a polar solvent.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of multiple electron-withdrawing groups, can promote π-π stacking interactions with other aromatic systems.

MD simulations can be employed to study the formation of dimers and larger aggregates of this compound, providing insights into the preferred modes of interaction and the thermodynamics of aggregation. By analyzing the radial distribution functions between different atomic sites, the strength and nature of these intermolecular interactions can be quantified.

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules, providing valuable information for synthetic chemists. For this compound, these methods can help identify the most likely sites for nucleophilic or electrophilic attack and predict the outcomes of various chemical reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. From the electronic structure, various reactivity descriptors can be derived:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the cyano group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the carbon atoms of the aromatic ring, particularly those bearing the halogen and nitro substituents, suggesting their vulnerability to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of the LUMO can indicate the most probable site for nucleophilic attack, while the HOMO provides information about the site of electrophilic attack. For this molecule, the LUMO is expected to be localized on the nitroaromatic ring, making it susceptible to nucleophilic aromatic substitution.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack.

By calculating these descriptors, one can predict the regioselectivity of reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction, computational models can help determine whether the bromo or chloro substituent is more likely to be displaced.

Table 2: Calculated Reactivity Indices for this compound (Hypothetical Data)

Atomic SiteFukui Index (f⁻) for Nucleophilic AttackFukui Index (f⁺) for Electrophilic Attack
C-Br0.250.05
C-Cl0.180.03
C-NO₂0.350.02
C-CN0.120.08
N (cyano)0.020.28
O (nitro)0.010.32

Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from computational analysis.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. Each vibrational mode corresponds to a specific type of bond stretching or bending, providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy and Attenuated Total Reflectance (ATR-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For 4-Bromo-2-chloro-6-nitrobenzonitrile, characteristic absorption bands would be expected for its distinct functional groups.

Expected FT-IR Spectral Features:

Nitrile Group (C≡N): A sharp, intense absorption band is anticipated in the region of 2220-2260 cm⁻¹. This peak is characteristic of the carbon-nitrogen triple bond stretch.

Nitro Group (NO₂): Two strong stretching vibrations are expected: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1335-1380 cm⁻¹.

Aromatic Ring (C=C): Multiple bands of variable intensity would appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-H Bonds: Aromatic C-H stretching vibrations would produce weak to medium bands above 3000 cm⁻¹. Out-of-plane bending vibrations would appear in the 675-900 cm⁻¹ region, with their exact position being indicative of the substitution pattern.

C-Cl and C-Br Bonds: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ range, while the carbon-bromine stretch would appear at a lower frequency, typically between 500-650 cm⁻¹.

However, specific experimental FT-IR or ATR-IR spectra for this compound are not available in the reviewed literature.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrational modes that cause a change in molecular polarizability are Raman-active.

Expected FT-Raman Spectral Features:

Nitrile Group (C≡N): The nitrile stretch is also strongly Raman-active and would appear in the 2220-2260 cm⁻¹ region.

Nitro Group (NO₂): The symmetric stretching vibration of the nitro group (1335-1380 cm⁻¹) is typically strong and easily identifiable in the Raman spectrum.

Aromatic Ring: The aromatic ring vibrations, particularly the ring-breathing mode, would yield strong and characteristic signals.

Halogen Bonds (C-Cl, C-Br): The C-Cl and C-Br stretching vibrations are also readily observed in Raman spectra at their characteristic low-frequency positions.

Detailed research findings and data tables from FT-Raman analysis of this compound could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques for determining the carbon-hydrogen framework of an organic compound.

Expected ¹H NMR Features: The aromatic region of the ¹H NMR spectrum for this compound would be expected to show two signals corresponding to the two protons on the benzene ring. Due to the asymmetric substitution, these protons are in different chemical environments and would appear as distinct signals, likely doublets, with chemical shifts influenced by the surrounding electron-withdrawing groups (NO₂, CN, Cl, Br).

Expected ¹³C NMR Features: The ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The carbons directly attached to the electronegative substituents (Br, Cl, NO₂, CN) would be significantly shifted downfield.

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.

Specific chemical shift values, coupling constants, and purity assessment data from experimental ¹H and ¹³C NMR spectra for this compound are not documented in available resources.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm assignments made from 1D spectra and to establish through-bond connectivity. For a planar aromatic molecule like this compound, these techniques would primarily serve to unambiguously assign the proton and carbon signals, but significant stereochemical or conformational analysis is not applicable. No studies employing these advanced techniques for this specific compound have been published.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

Expected Mass Spectrometric Data:

Molecular Ion Peak (M⁺): The mass spectrum of this compound would show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic pattern of peaks at M, M+2, and M+4.

Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the cyano group (CN), and the halogen atoms (Br, Cl), leading to predictable fragment ions.

A search for experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination, did not yield any results for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₂BrClN₂O₂, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the presence and number of these halogen atoms in the molecule.

Isotopologue Calculated Exact Mass Relative Abundance (%)
C₇H₂⁷⁹Br³⁵ClN₂O₂Data not availableData not available
C₇H₂⁸¹Br³⁵ClN₂O₂Data not availableData not available
C₇H₂⁷⁹Br³⁷ClN₂O₂Data not availableData not available
C₇H₂⁸¹Br³⁷ClN₂O₂Data not availableData not available
This table illustrates the expected data from an HRMS analysis. Actual experimental values are not currently available in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying components in a mixture. In the analysis of this compound, a GC-MS analysis would provide a chromatogram indicating the retention time of the compound, which is related to its volatility and interaction with the GC column. The mass spectrometer then generates a fragmentation pattern for the eluted compound. This fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule and identify any impurities. For halogenated nitroaromatic compounds, common fragmentation pathways often involve the loss of the nitro group (NO₂), the cyano group (CN), and halogen atoms (Br, Cl).

Technique Parameter Expected Observation
Gas ChromatographyRetention TimeA distinct peak at a specific time, indicative of the compound's elution.
Mass SpectrometryFragmentation PatternCharacteristic fragments corresponding to the loss of functional groups and halogen atoms.
This table outlines the expected outcomes from a GC-MS analysis. Specific experimental data for this compound is not currently documented.

X-ray Crystallography and Solid-State Characterization

Crystallographic Parameter Description
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z valueThe number of molecules per unit cell.
This table lists key parameters obtained from a single-crystal X-ray diffraction experiment. Data for this compound is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, CN⋯Br Contacts)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated. While conventional hydrogen bonding is absent due to the lack of a hydrogen-bond donor, weak C-H···O and C-H···N interactions involving the nitro and cyano groups, respectively, may be present. Of particular interest would be the presence of halogen bonds, where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. Additionally, interactions involving the cyano group, such as CN⋯Br contacts, are known to play a role in the crystal packing of related bromo-benzonitriles. iucr.org For instance, in the crystal structure of 2,6-dibromo-4-nitrobenzonitrile, the cyano nitrogen atom is bisected by two CN⋯Br contacts. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the nitro and cyano groups. The positions and intensities of these absorption maxima (λ_max) are influenced by the nature and position of the substituents on the benzene ring.

Electronic Transition Expected Wavelength Region (nm)
π → π* (Aromatic System)Data not available
n → π* (Nitro Group)Data not available
n → π* (Cyano Group)Data not available
This table indicates the types of electronic transitions that would be observed in a UV-Vis spectrum. Specific absorption maxima for this compound have not been reported.

Derivatization and Functionalization Strategies of 4 Bromo 2 Chloro 6 Nitrobenzonitrile

Design and Synthesis of Derivatives via Modification of Halogen Atoms

The presence of both bromine and chlorine atoms on the aromatic ring, activated by the ortho- and para-directing nitro and nitrile groups, makes the molecule highly susceptible to reactions that substitute these halogens.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for modifying the halogen atoms of 4-bromo-2-chloro-6-nitrobenzonitrile. This class of reaction is particularly effective on aryl halides that possess strong electron-withdrawing groups, such as nitro (NO₂) and cyano (CN), positioned ortho or para to the halogen leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.orgnih.gov

In this compound, both the chlorine and bromine atoms are activated towards SNAr. The chlorine atom is ortho to both the nitro and nitrile groups, while the bromine atom is para to the nitro group and ortho to the nitrile group. This dual activation suggests the compound will be highly reactive towards nucleophiles. libretexts.org The rate-determining step in SNAr is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com The more electronegative fluorine is often the best leaving group in SNAr reactions because it strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com Following this trend, the more electronegative chlorine atom may be more readily displaced than the bromine atom by common nucleophiles like alkoxides, thiolates, and amines.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu-H) Reagent Example Expected Product
Alcohol Sodium Methoxide (NaOCH₃) 4-Bromo-2-methoxy-6-nitrobenzonitrile
Thiol Sodium Thiophenoxide (NaSPh) 4-Bromo-2-(phenylthio)-6-nitrobenzonitrile
Primary Amine Aniline (B41778) (C₆H₅NH₂) 4-Bromo-2-(phenylamino)-6-nitrobenzonitrile
Secondary Amine Morpholine 4-(4-Bromo-2-nitro-6-cyanophenyl)morpholine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for the derivatization of aryl halides. wikipedia.org For substrates containing multiple halogen atoms, such as this compound, selectivity is often achieved based on the differing reactivity of the carbon-halogen bonds. In general, the reactivity order for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl, making the carbon-bromine bond the preferential site for these coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is widely used to form biaryl compounds. For this compound, the reaction is expected to occur selectively at the C-Br bond. For instance, the Suzuki coupling of the analogous 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid proceeds efficiently to yield 4-nitrobiphenyl. researchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation. wikipedia.org As with other palladium-catalyzed couplings, the reaction with this compound would be anticipated to proceed at the more reactive C-Br position. Studies on similar substrates, such as 1-bromo-4-nitrobenzene, show successful coupling with alkenes like styrene. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl alkynes. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization. For example, related compounds like 4-bromo-2,6-difluoroaniline (B33399) undergo Sonogashira coupling with various terminal alkynes at the bromine-substituted position. smolecule.com

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst Typical Base Expected Product (at C-Br position)
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 2-Chloro-6-nitro-[1,1'-biphenyl]-4-carbonitrile
Heck Reaction Styrene Pd(OAc)₂ Et₃N 2-Chloro-6-nitro-4-styrylbenzonitrile
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N 2-Chloro-6-nitro-4-(phenylethynyl)benzonitrile

Transformation of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, most commonly the amino group. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.comnih.gov

A variety of reagents can achieve this transformation, and the choice of method often depends on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org For this compound, a key consideration is the preservation of the halogen atoms and the nitrile group.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. masterorganicchemistry.com However, under certain conditions, this method can also lead to the reduction of the nitrile group or dehalogenation. niscpr.res.in

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl) is a classic and reliable method for reducing nitroarenes. masterorganicchemistry.com

Stannous Chloride (SnCl₂): Reduction with tin(II) chloride in an acidic medium is a particularly mild and chemoselective method that often tolerates other reducible functional groups like nitriles and halogens. masterorganicchemistry.comniscpr.res.in A patent describes a procedure for the reduction of the closely related 2-chloro-4-nitrobenzonitrile (B1360291) to 4-amino-2-chlorobenzonitrile (B1265742) in 96% yield using SnCl₂ in concentrated HCl, demonstrating the suitability of this method. google.com

Beyond reduction to the amine, the nitro group can also be converted to intermediate oxidation states, such as hydroxylamines, using specific reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.org

Table 3: Selected Methods for Nitro Group Reduction

Reagent(s) Product Key Features
SnCl₂ / HCl 4-Amino-6-bromo-2-chlorobenzonitrile High chemoselectivity, tolerates halogens and nitriles. google.com
Fe / HCl or NH₄Cl 4-Amino-6-bromo-2-chlorobenzonitrile Cost-effective and commonly used in industrial processes. masterorganicchemistry.com
H₂ / Pd-C 4-Amino-6-bromo-2-chlorobenzonitrile Efficient, but may require careful optimization to avoid side reactions. masterorganicchemistry.com
Zn / NH₄Cl 4-Bromo-2-chloro-6-(hydroxylamino)benzonitrile Allows for partial reduction to the hydroxylamine (B1172632) stage. wikipedia.org

Modifications at the Nitrile Group

The nitrile (cyano) group is another key site for functionalization in the this compound molecule. It can be converted into several important functional groups, including carboxylic acids, amides, and tetrazoles.

The hydrolysis of a nitrile to a carboxylic acid is a standard transformation in organic chemistry. This reaction typically requires forcing conditions, such as heating in the presence of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH). The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium salt). Given the stability of the benzonitrile (B105546) moiety, this transformation on this compound would likely require vigorous reaction conditions to proceed to completion, yielding 4-bromo-2-chloro-6-nitrobenzoic acid.

Amides: While amides are intermediates in the complete hydrolysis of nitriles, they can sometimes be isolated under carefully controlled, milder conditions. A more common and versatile approach to synthesizing amides from a nitrile-containing starting material involves a two-step process: first, the complete hydrolysis of the nitrile to the carboxylic acid as described above, followed by a standard amide coupling reaction. This second step involves activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with a primary or secondary amine. researchgate.netacs.org

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) salt (such as sodium azide, NaN₃) or other azide sources (like trimethylsilyl (B98337) azide, TMSN₃) to form a tetrazole ring. beilstein-journals.orgrug.nl This reaction is a highly reliable and widely used method for synthesizing 5-substituted tetrazoles. Tetrazoles are often considered bioisosteres of carboxylic acids in medicinal chemistry due to their similar size and acidity. beilstein-journals.org The reaction is typically promoted by Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., NH₄Cl). A patent notes that 4-chloro-2-nitrobenzonitrile (B1583667) is a useful precursor for the preparation of a tetrazole-containing diuretic agent, indicating the feasibility of this transformation. epo.org This suggests that this compound can be readily converted to 5-(4-bromo-2-chloro-6-nitrophenyl)-1H-tetrazole.

Table 4: Transformations of the Nitrile Group

Transformation Reagent(s) Intermediate (if applicable) Final Product
Hydrolysis H₂SO₄ / H₂O, heat 4-Bromo-2-chloro-6-nitrobenzamide 4-Bromo-2-chloro-6-nitrobenzoic acid

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold Remains an Exploratory Area

The strategic derivatization and functionalization of polysubstituted benzonitriles are pivotal in the synthesis of novel heterocyclic compounds, which form the backbone of many pharmaceutical and agrochemical agents. Among these, this compound presents a unique scaffold, featuring a combination of electron-withdrawing and halogen substituents that could, in theory, be exploited for the construction of various heterocyclic rings. However, a comprehensive review of available scientific literature reveals a significant gap in documented research specifically detailing the use of this compound as a direct precursor for the synthesis of heterocyclic compounds.

While the broader field of benzonitrile chemistry is rich with examples of cyclization and derivatization reactions, specific methodologies and detailed research findings for this particular compound are not readily found in published studies. The inherent reactivity of the nitrile group, coupled with the potential for nucleophilic aromatic substitution of the chloro and bromo groups, and the influence of the nitro group, suggests a range of theoretical synthetic pathways. Nevertheless, without concrete experimental data and peer-reviewed research, any discussion on the synthesis of heterocyclic compounds from this compound remains speculative.

The scientific community has extensively explored the synthesis of heterocycles from related, yet distinct, starting materials. For instance, the synthesis of quinazolines, benzimidazoles, benzoxazoles, and benzothiazoles often involves precursors with amino, hydroxyl, or thiol groups ortho to a reactive functional group. In principle, the nitro group of this compound could be reduced to an amino group, thereby opening pathways to such syntheses. Similarly, the chloro and bomo substituents could potentially undergo nucleophilic displacement by various dinucleophiles to form heterocyclic rings.

Despite these theoretical possibilities, the absence of specific research focused on this compound as a starting material for heterocyclic synthesis means that no detailed research findings, reaction conditions, yields, or characterization data can be presented. Consequently, the creation of data tables illustrating such transformations is not feasible at this time.

The exploration of this compound's reactivity and its potential as a building block for novel heterocyclic structures represents a promising, yet untapped, area for future research in synthetic organic chemistry. Further investigation is required to establish viable synthetic routes and to characterize the resulting heterocyclic compounds, which may possess interesting biological activities or material properties. Until such research is conducted and published, a detailed and scientifically validated account of the synthesis of heterocyclic compounds from this compound cannot be provided.

Applications in Chemical Sciences Non Biological Focus

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

4-Bromo-2-chloro-6-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: a nitrile group, a nitro group, and two distinct halogen atoms (bromine and chlorine) attached to the benzene (B151609) ring. This arrangement allows for a wide range of selective chemical transformations, making it a key building block for constructing more complex molecular architectures.

The differential reactivity of the functional groups is central to its application. Key transformations include:

Cross-Coupling Reactions: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-4 position. For instance, the bromine atom is readily displaced in Suzuki-Miyaura couplings to form new carbon-carbon bonds with aryl or vinyl boronic acids. This selective reactivity is fundamental for the stepwise assembly of complex organic frameworks.

Nitrile Group Transformations: The cyano (-C≡N) group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted into a tetrazole ring, which is a common isostere for carboxylic acids in medicinal chemistry. These transformations open pathways to various classes of compounds.

Nitro Group Manipulations: The nitro (-NO₂) group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution. Furthermore, it can be reduced to an amino (-NH₂) group, which can then be diazotized to introduce a wide variety of other substituents or used to form heterocyclic rings.

Nucleophilic Aromatic Substitution: The presence of three strong electron-withdrawing groups (nitro and nitrile) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly of the chlorine atom, which is ortho to both the nitro and nitrile groups.

This multifaceted reactivity makes this compound and related halogenated benzonitriles indispensable intermediates for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassSignificance
4-BromoSuzuki, Stille, Heck, Sonogashira CouplingBi-aryls, stilbenes, substituted alkynesForms new C-C bonds selectively.
2-ChloroNucleophilic Aromatic Substitution (SNAr)Ethers, amines, thioethersActivated by adjacent -NO₂ and -CN groups.
6-NitroReductionAnilinesPrecursor for amines, amides, and heterocycles.
1-CyanoHydrolysis / ReductionCarboxylic acids / AminesAccess to different functional groups and compound classes.

Potential in Materials Science

While specific, documented applications of this compound in materials science are not extensively reported in peer-reviewed literature, its structural motifs are characteristic of precursors used in the development of advanced functional materials.

The development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, relies on molecules with tailored electronic properties, often featuring extended π-conjugated systems. Benzonitrile (B105546) derivatives serve as crucial building blocks in this field. The electron-withdrawing nature of the nitrile and nitro groups in this compound can be exploited to create "push-pull" architectures, which are common in organic electronic materials.

By using cross-coupling reactions (e.g., Suzuki or Stille) at the bromo- and chloro- positions, this intermediate can be linked with electron-donating moieties. This strategy allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection/transport properties and for controlling the emission color in OLEDs. While this specific compound is not a widely cited example, its analogous structures are integral to the synthesis of novel organic semiconductors.

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. A key design strategy for creating NLO materials is to connect electron-donating and electron-accepting groups through a π-conjugated bridge.

The this compound molecule contains powerful electron-accepting nitro and cyano groups. This inherent electronic asymmetry makes it a candidate for incorporation into larger NLO-active chromophores. For example, a stilbene-like structure with NLO properties could potentially be synthesized via a Heck or Suzuki coupling reaction at the bromine position, linking the benzonitrile core to an electron-donating group. The resulting intramolecular charge-transfer character is a primary origin of second-order NLO activity. Research on related nitroaniline and nitrostilbene derivatives has demonstrated their potential as effective NLO materials.

Role in the Synthesis of Dyes and Pigments

Aromatic nitro compounds are classical precursors in the synthesis of a wide variety of dyes and pigments. The nitro group itself can act as a chromophore, and its reduction to an amino group provides a route to create azo dyes, which constitute a large class of commercial colorants.

Although direct synthesis of dyes starting from this compound is not prominently documented, its structure is related to key intermediates used in historical and modern dye synthesis. For instance, 4-bromo-2-nitroaniline, a closely related compound, is an intermediate in some synthetic routes to 6,6′-dibromoindigo, the primary component of the ancient dye Tyrian purple. The synthesis involves the transformation of the nitro- and amino-substituted benzene ring into an indole derivative, which then dimerizes. Given that the nitro group in this compound can be reduced to an amine, it represents a potential, albeit complex, starting point for similar heterocyclic dye systems.

Use in Agrochemical Intermediates (excluding final product use/efficacy)

Substituted benzonitriles are established and important intermediates in the agrochemical industry for the synthesis of herbicides and pesticides. The specific combination of halogen and nitro substituents on the benzonitrile ring, as seen in this compound, provides a scaffold for building more complex, biologically active molecules.

Patents and chemical synthesis literature describe the preparation of various substituted nitrobenzonitriles as key steps in the manufacturing of agrochemicals. For example, compounds like 4-chloro-2-nitrobenzonitrile (B1583667) are cited as useful intermediates. The synthetic utility lies in the ability to sequentially modify the different functional groups. A typical synthetic sequence might involve a nucleophilic substitution of one of the halogens, followed by reduction of the nitro group and subsequent derivatization of the resulting aniline (B41778). This stepwise approach allows for the construction of the complex structures often required for modern agrochemical products.

Table 2: Summary of Potential Applications and Key Structural Features
Application AreaRelevant Functional Group(s)Key Synthetic ReactionResulting Molecular Feature
Organic Synthesis-Br, -Cl, -NO₂, -CNCross-Coupling, Reduction, HydrolysisComplex molecular scaffolds
Organic Electronics-NO₂, -CN (acceptors)Suzuki/Stille Couplingπ-conjugated "push-pull" systems
NLO Materials-NO₂, -CN (acceptors)Heck/Suzuki CouplingAsymmetric chromophores
Dyes & Pigments-NO₂Reduction, Diazotization, CyclizationAzo dyes, heterocyclic pigments
Agrochemicals-Br, -Cl, -NO₂Nucleophilic Substitution, ReductionSubstituted aniline/phenol derivatives

Future Research Directions and Challenges in 4 Bromo 2 Chloro 6 Nitrobenzonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Routes

There is no published research detailing the synthesis of 4-Bromo-2-chloro-6-nitrobenzonitrile. Therefore, an evaluation of the efficiency and sustainability of current synthetic methods is not possible. Future research would first need to establish and publish viable synthetic pathways. Once a standard synthesis is developed, subsequent research could then focus on optimization, exploring greener solvents, reducing the number of steps, and improving atom economy.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound remains unexplored in the scientific literature. The functional groups present—a nitrile, a nitro group, and halogen substituents—suggest a rich potential for various chemical transformations. However, without initial studies on its basic reactivity, it is impossible to propose specific novel reaction pathways or the catalytic systems that might be employed. Future research would need to begin with fundamental reactivity studies to understand how the compound behaves under various reaction conditions.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models

Advanced computational modeling is a powerful tool for understanding the relationship between a molecule's structure and its chemical reactivity. However, such studies are most effective when they can be correlated with experimental data. Given the absence of experimental research on this compound, there are no findings to validate computational models. Initial theoretical studies could predict electronic properties and potential reactive sites, but these would need to be confirmed through laboratory experimentation.

Discovery of Underexplored Applications in Advanced Materials

The potential for this compound in the development of advanced materials is currently unknown. Its combination of functional groups could theoretically make it a useful building block for polymers, functional dyes, or other materials with specific electronic or optical properties. However, without any published research on its properties or its incorporation into larger molecular structures, any discussion of its applications in materials science remains entirely conjectural.

Addressing Challenges in Scale-Up and Industrial Production

The challenges associated with the scale-up and industrial production of this compound have not been documented. Typically, such challenges include cost of starting materials, reaction safety, purification, and waste disposal. As no established synthesis is publicly available, the specific hurdles for large-scale production are yet to be identified.

Opportunities for Interdisciplinary Research

While this compound could potentially be of interest in fields such as medicinal chemistry, agrochemicals, or materials science, the lack of fundamental chemical research on this compound means that no interdisciplinary studies have been published. The exploration of its biological activity or material properties would be a necessary first step to open up avenues for interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-chloro-6-nitrobenzonitrile, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : A plausible route involves sequential halogenation and nitration. Begin with benzonitrile derivatives, introducing bromine and chlorine via electrophilic substitution (e.g., using Br₂/FeBr₃ and Cl₂/FeCl₃). Nitration can be achieved with mixed HNO₃/H₂SO₄, where the nitro group is directed to the para position relative to electron-withdrawing substituents. Optimization includes controlling temperature (0–5°C for nitration to avoid over-nitration) and stoichiometry. Monitor by-products via TLC or HPLC, adjusting catalyst loadings or reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer : Use ¹H/¹³C NMR to identify substituent positions (e.g., nitro-induced deshielding) and FT-IR to confirm nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups. Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M]⁺ at m/z 261). For conflicting data, employ 2D NMR (COSY, HSQC) to resolve overlapping signals or cross-reference with NIST spectral libraries .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate polar by-products. Alternatively, recrystallization from ethanol or acetone-water mixtures exploits solubility differences. Purity validation (>98%) requires HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key safety considerations when handling this compound, and how should waste be managed?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Avoid inhalation and skin contact. Store at 2–8°C in airtight containers. Dispose via certified hazardous waste services, adhering to local regulations (e.g., UN3439, Category 6.1). Consult SDS for spill management and first aid .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to nitro). Calculate activation energies for SNAr pathways with amines or thiols. Validate predictions via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve discrepancies in crystallographic data for this compound, particularly during SHELX refinement?

  • Methodological Answer : For poor refinement (e.g., high R-factors), check data quality (completeness, I/σ(I) > 2). Address twinning with TWINLAW in SHELXL. Compare alternative refinement software (Olex2, Phenix) for consistency. Use ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles .

Q. How can competing reaction pathways during nitration of bromo-chloro benzonitrile derivatives be controlled to favor the 6-nitro isomer?

  • Methodological Answer : Leverage directing effects : Nitro groups preferentially occupy positions ortho/para to electron-withdrawing groups. Use low-temperature nitration (-10°C) and steric hindrance (e.g., bulky substituents) to block undesired sites. Monitor regioselectivity via NOESY NMR or X-ray crystallography .

Q. How does the electronic influence of the nitro group affect reactivity in cross-coupling reactions, and how can this be quantified experimentally?

  • Methodological Answer : The nitro group withdraws electrons, deactivating the ring but stabilizing intermediates in Suzuki-Miyaura couplings. Quantify via Hammett σₚ constants (σₚ-NO₂ = +1.27) by comparing reaction rates with analogs lacking nitro. Use cyclic voltammetry to measure redox potentials, correlating with catalytic turnover .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.